

Technical Master File: (R)-4-Bromostyrene Oxide

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Compound of Interest

Compound Name: (R)-4-Bromostyrene oxide

CAS No.: 62566-68-1

Cat. No.: B1280368

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Executive Summary

(R)-4-Bromostyrene oxide (CAS: 62205-68-3) represents a critical class of chiral electrophiles in modern drug discovery. Unlike simple aliphatic epoxides, the conjugation of the oxirane ring with the para-bromophenyl moiety creates a unique electronic environment. The bromine substituent serves a dual function: it exerts an inductive electron-withdrawing effect that modulates the electrophilicity of the epoxide carbons, and it provides an orthogonal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing late-stage diversification of the aromatic core without disturbing the chiral center.

This guide provides a rigorous analysis of the molecule's physicochemical profile, the industry-standard protocol for its enantioselective isolation via Hydrolytic Kinetic Resolution (HKR), and its mechanistic behavior in nucleophilic ring-opening reactions.

Structural Anatomy & Physicochemical Profile[1]

The utility of **(R)-4-Bromostyrene oxide** stems from the tension between the strained three-membered ring and the aromatic system.

Stereochemical Configuration

The (R)-enantiomer is defined by the Cahn-Ingold-Prelog (CIP) priority rules at the benzylic carbon (C-alpha). The oxygen atom holds the highest priority, followed by the aromatic ring, the methylene carbon (C-beta), and finally the hydrogen.

Physicochemical Data Matrix

Property	Value / Description	Note
IUPAC Name	(2R)-2-(4-bromophenyl)oxirane	
CAS Number	62205-68-3	Specific to (R)-enantiomer
Molecular Formula	C ₈ H ₇ BrO	
Molecular Weight	199.05 g/mol	Heavy atom effect (Br)
Physical State	Colorless to pale yellow liquid	
Boiling Point	91–93 °C (at 2 mmHg)	High vacuum required for distillation
Chiral Purity	Typically >98% ee	Post-HKR processing
Storage	2–8 °C, Inert Atmosphere	Moisture sensitive (hydrolysis risk)

Electronic Effects

The para-bromo substituent is electron-withdrawing by induction (-I) but electron-donating by resonance (+R), with the inductive effect dominating the reactivity at the benzylic position. This reduces the stability of any developing positive charge at the

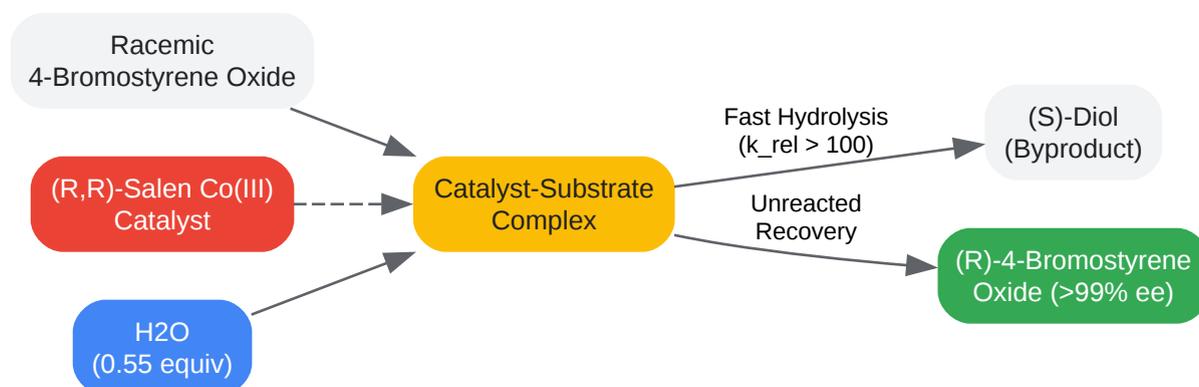
-carbon during ring opening compared to unsubstituted styrene oxide, influencing regioselectivity (see Section 4).

Synthesis: Hydrolytic Kinetic Resolution (HKR)

While asymmetric epoxidation of 4-bromostyrene is possible, the industrial and laboratory "Gold Standard" for obtaining high enantiomeric excess (ee) is Jacobsen's Hydrolytic Kinetic Resolution (HKR). This method utilizes a chiral (salen)Co(III) complex to selectively hydrate the unwanted (S)-enantiomer into a water-soluble diol, leaving the desired (R)-epoxide intact.

Mechanistic Workflow (HKR)

The following diagram illustrates the kinetic resolution pathway. The (R,R)-catalyst preferentially binds and hydrates the (S)-epoxide, effectively "scrubbing" the racemate.



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Caption: Kinetic resolution using (R,R)-Salen Co(III) selectively hydrolyzes the (S)-enantiomer, yielding the (R)-epoxide.

Experimental Protocol

Objective: Isolation of **(R)-4-Bromostyrene oxide** from racemate.

Reagents:

- Racemic 2-(4-bromophenyl)oxirane (1.0 equiv)[1][2]
- (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.5 mol%)
- Acetic acid (2.0 equiv relative to catalyst, for oxidation to Co(III))
- Water (0.55 equiv)[3]
- THF (Solvent)[4][3][5]

Step-by-Step Methodology:

- **Catalyst Activation:** In a flask open to air, dissolve the Co(II) salen precursor in minimal toluene. Add acetic acid and stir for 1 hour to generate the active (salen)Co(III)-OAc species. Remove solvent in vacuo to obtain a brown solid.
- **Reaction Setup:** Dissolve the racemic epoxide in THF (approx 1M concentration). Add the activated catalyst (0.5 mol%).

- Initiation: Cool the mixture to 0 °C. Add water (0.55 equiv) dropwise. The slight excess of water ensures complete conversion of the unwanted enantiomer.
- Resolution: Allow the mixture to warm to room temperature (23 °C) and stir for 18–24 hours.
- Monitoring: Monitor enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column). The reaction is complete when the epoxide ee >99%.
- Workup (Partitioning): Dilute with hexanes/water. The (S)-diol will partition into the aqueous phase (or precipitate), while the hydrophobic (R)-epoxide remains in the organic phase.
- Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify via vacuum distillation (bp 91–93 °C @ 2 mmHg) to isolate the pure (R)-epoxide.

Reactivity Matrix & Mechanistic Pathways

The chemical behavior of **(R)-4-Bromostyrene oxide** is dominated by the competition between steric hindrance (favoring

-attack) and electronic stabilization (favoring

-attack).

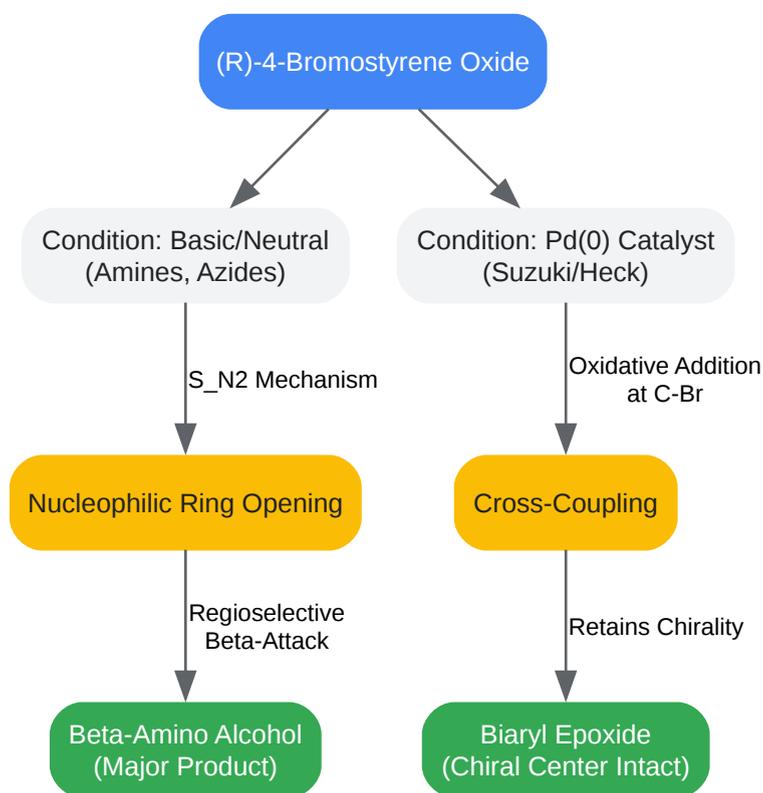
Regioselectivity Rules

- Basic/Neutral Conditions (S_N2-like): Nucleophiles (amines, azides, thiols) attack the -carbon (terminal). This is sterically driven. The electron-withdrawing nature of the p-Br group destabilizes the transition state for -attack, reinforcing -selectivity compared to styrene oxide.
- Acidic Conditions (S_N1-like): Protonation of the epoxide oxygen weakens the C-O bonds. While benzylic attack () is usually favored in styrene oxides due to cation stabilization, the p-Br group destabilizes the carbocation. Consequently, mixtures of

and

products are often observed, making acidic ring opening less synthetically useful for high-precision work.

Reaction Divergence Diagram



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Caption: Divergent reactivity allows for ring opening (functionalization) or cross-coupling (core modification).

Pharmaceutical Applications

(R)-4-Bromostyrene oxide is a "privileged intermediate" in the synthesis of bioactive compounds.

- **-Adrenergic Blockers:** The ring-opening with isopropylamine or tert-butylamine yields ethanolamine derivatives analogous to Sotalol or Atenolol. The bromine handle allows for subsequent library generation via coupling reactions.

- Oxazolidinone Antibacterials: Reaction with isocyanates or carbamates yields chiral oxazolidinones (Linezolid analogs). The (R)-configuration of the epoxide dictates the (5R)-configuration of the oxazolidinone ring, which is often crucial for antimicrobial potency.
- Metabolic Probes: Used to study the toxicology of brominated styrenes.[1] The epoxide is the reactive metabolite responsible for DNA alkylation; having the pure enantiomer allows researchers to distinguish stereoselective toxicity pathways.

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